Triethylamine Pentahydrofluoride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of TEAF is typically carried out in two steps. The first step involves the generation of trimethylamine hexafluorophosphate, which is then reacted with water to yield TEAF.Molecular Structure Analysis

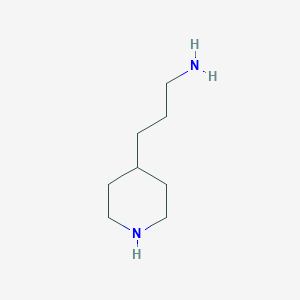

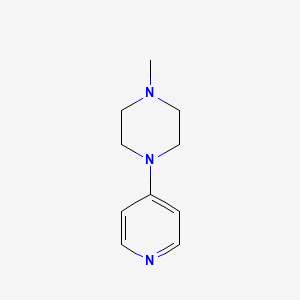

Triethylamine Pentahydrofluoride is a derivative of triethylamine, which is a colorless, volatile liquid with a strong odor, often described as fishy or ammonia-like. Triethylamine is a tertiary amine, which means it has three alkyl groups attached to an amine nitrogen.Chemical Reactions Analysis

Triethylamine has been used as a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid . It has also been used as a catalyst in the synthesis of annulated uracil .Physical And Chemical Properties Analysis

TEAF is a colorless liquid with a pungent odor. It is highly soluble in water and has a boiling point of 139°C. It is a potent fluorinating agent, and its reactivity is attributed to the release of HF (hydrogen fluoride) upon reaction. It reacts violently with water and can cause skin burns and severe eye irritation upon contact. TEAF is hygroscopic and can readily absorb moisture from the air.Applications De Recherche Scientifique

Scientific Field

- MOFs Composites Synthesis: Integration of functional moieties into MOFs to enhance physical and chemical properties. Results: The use of Triethylamine in MOFs synthesis has led to materials with significant prospects for applications in catalysis, biomedicine, gas storage and separation, energy storage, and electronic devices .

Ceramic Manufacturing

Scientific Field

- Microwave-Assisted Reactions: Enables shielding of reaction contents from electromagnetic fields during microwave irradiation. Results: The compound allows for precise evaluation of chemical transformations without electromagnetic field effects, ensuring safe handling of corrosive reagents .

Selective Fluorination

Scientific Field

- Electrochemical Fluorosulfonylation: A sustainable method for synthesizing β-fluorosulfones. Results: This application enables the incorporation of [(18)F] fluoride sources used in PET imaging, providing a method for precise and selective fluorination .

Organic Synthesis

Scientific Field

- Synthesis of Aromatic Nitro Compounds: Assists in the synthesis process. Results: Triethylamine Pentahydrofluoride’s versatility in organic synthesis aids in the development of various organic compounds, especially those containing fluorine .

Pharmaceutical Development

Scientific Field

- Drug Synthesis: Used as a reagent in the preparation of fluorides from organic compounds. Results: Its application in pharmaceuticals is crucial for the development of new medications with enhanced efficacy and targeted delivery .

Catalysis

Scientific Field

- Catalytic Reactions: Acts as a base catalyst in different chemical processes. Results: The use of this compound as a catalyst has improved the efficiency and sustainability of chemical reactions .

Asymmetric Synthesis

Scientific Field

- Catalytic Asymmetric Fluorination: Employing a chiral iodoarene organocatalyst in combination with an oxidant and hydrogen fluoride. Results: This method offers good chemical yield and selectivity, producing enantiomerically enriched fluorinated compounds .

Heterocyclic Compound Synthesis

Scientific Field

- Synthesis of 5-Membered Heterocycles: These structures may include at least one quaternized nitrogen atom and are linked to the structure by nitrogen. Results: The synthesized heterocyclic compounds have potential applications in the field of pharmaceuticals .

Electrochemical Fluorosulfonylation

Scientific Field

- Sustainable Synthesis: Utilizing sulfonylhydrazides and Triethylamine Pentahydrofluoride for the synthesis of β-fluorosulfones. Results: This process is environmentally friendly and efficient, providing a wide range of β-fluorosulfones .

Silicon Carbide (SiC) Synthesis

Scientific Field

- Microwave-Assisted Reactions: Enables the shielding of reaction contents from electromagnetic fields during microwave irradiation. Results: The high chemical resistance of SiC permits the safe handling of corrosive reagents without material degradation .

Fluorine-Chlorine Exchange Reactions

Scientific Field

- Use of SiC Vessels: Carrying out reactions in SiC vessels to prevent material degradation. Results: Allows for the safe execution of reactions that involve corrosive reagents .

Hydrolysis of Nitriles

Scientific Field

- Use in SiC Vessels: Performing hydrolysis without damaging the SiC vessel. Results: This application ensures the safe and effective hydrolysis of nitriles .

Synthesis of Xanthene Derivatives

Scientific Field

- Nanomagnetic Ionic Liquid Catalyst: [(Et)3 N-H]FeCl4 acts as a catalyst, enhancing the reaction efficiency. Results: The process has been shown to be efficient and the catalyst can be recycled and reused multiple times, indicating a sustainable approach .

Gas Sensing

Scientific Field

- Ternary Hybrid Structure: Au-decorated α-Fe2O3/rGO is used for improved TEA-sensing performances. Results: The sensors exhibit high response, fast response/recovery rates, and better selectivity against various gases .

Synthesis of Fluorinated Nucleosides/Nucleotides

Scientific Field

Safety And Hazards

Triethylamine Pentahydrofluoride is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Propriétés

IUPAC Name |

N,N-diethylethanamine;pentahydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.5FH/c1-4-7(5-2)6-3;;;;;/h4-6H2,1-3H3;5*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIRAGRGIYWEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

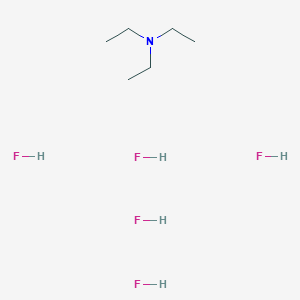

CCN(CC)CC.F.F.F.F.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449642 | |

| Record name | Triethylamine Pentahydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethylamine Pentahydrofluoride | |

CAS RN |

94527-74-9 | |

| Record name | Triethylamine Pentahydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylamine pentahydrofluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1624944.png)

![methyl 4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxylate](/img/structure/B1624952.png)